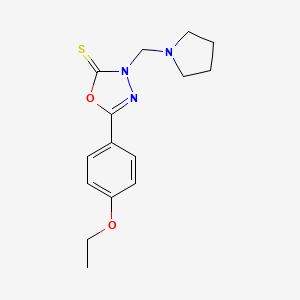![molecular formula C35H32N2O10S4 B11093116 Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093116.png)
Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several stepsThe final step involves the esterification of the carboxyl groups to form the tetramethyl ester .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms in the dithiole ring makes it susceptible to oxidation reactions.
Reduction: The quinoline moiety can undergo reduction under appropriate conditions.
Scientific Research Applications
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as inhibitors of certain enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription .
Comparison with Similar Compounds
Similar compounds include:
Tetramethyl acetyloctahydronaphthalenes: These compounds are used as fragrances and have a different set of applications compared to the compound .
Benzothiazole derivatives: These compounds share the benzothiazole moiety and are used in various applications, including as antimicrobial agents.
Quinoline derivatives: These compounds are known for their antimalarial properties and are used in the treatment of various diseases.
Properties
Molecular Formula |
C35H32N2O10S4 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H32N2O10S4/c1-16-13-18-20(14-17(16)2)37(22(38)15-47-33-36-19-11-9-10-12-21(19)48-33)34(3,4)28-23(18)35(24(29(39)43-5)25(49-28)30(40)44-6)50-26(31(41)45-7)27(51-35)32(42)46-8/h9-14H,15H2,1-8H3 |
InChI Key |
JMSOLVLHZYCDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)COC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11093038.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine](/img/structure/B11093046.png)
![3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime](/img/structure/B11093047.png)
![(4-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11093059.png)
![6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11093068.png)
![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
![Methyl 2-({3-ethoxy-1,1,1-trifluoro-3-oxo-2-[(phenylsulfonyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11093077.png)
![6-[3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11093081.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide](/img/structure/B11093090.png)
![3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11093096.png)

![6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11093106.png)
![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
